REACTION_SMILES
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[CH3:1][S:2][CH2:3][CH:4]([NH2:5])[C:6](=[O:7])[OH:8].[CH3:9][C:10](=[O:11])[O:12][C:13](=[O:14])[CH3:15].[ClH:16].[Na+:18].[OH-:17]>>[CH3:1][S:2][CH2:3][CH:4]([NH:5][C:10]([CH3:9])=[O:11])[C:6](=[O:7])[OH:8]
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Name
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CSCC(N)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CSCC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CSCC(NC(C)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][S:2][CH2:3][CH:4]([NH2:5])[C:6](=[O:7])[OH:8].[CH3:9][C:10](=[O:11])[O:12][C:13](=[O:14])[CH3:15].[ClH:16].[Na+:18].[OH-:17]>>[CH3:1][S:2][CH2:3][CH:4]([NH:5][C:10]([CH3:9])=[O:11])[C:6](=[O:7])[OH:8]
|
Name
|
CSCC(N)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSCC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CSCC(NC(C)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |